[(4-Bromothiophen-2-yl)methyl](propyl)amine [(4-Bromothiophen-2-yl)methyl](propyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20400866
InChI: InChI=1S/C8H12BrNS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6,10H,2-3,5H2,1H3
SMILES:
Molecular Formula: C8H12BrNS
Molecular Weight: 234.16 g/mol

[(4-Bromothiophen-2-yl)methyl](propyl)amine

CAS No.:

Cat. No.: VC20400866

Molecular Formula: C8H12BrNS

Molecular Weight: 234.16 g/mol

* For research use only. Not for human or veterinary use.

[(4-Bromothiophen-2-yl)methyl](propyl)amine -

Specification

Molecular Formula C8H12BrNS
Molecular Weight 234.16 g/mol
IUPAC Name N-[(4-bromothiophen-2-yl)methyl]propan-1-amine
Standard InChI InChI=1S/C8H12BrNS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6,10H,2-3,5H2,1H3
Standard InChI Key HQQLKVKBEKZCIA-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=CC(=CS1)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (4-Bromothiophen-2-yl)methylamine is C₈H₁₂BrNS, with a molecular weight of 234.16 g/mol . The structure comprises a thiophene ring brominated at the 4-position, linked via a methylene group to a propylamine moiety. This configuration introduces distinct electronic characteristics: the bromine atom acts as an electron-withdrawing group, polarizing the thiophene ring, while the amine group provides nucleophilic reactivity.

Key physicochemical properties inferred from structural analogs include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) due to the amine’s basicity and thiophene’s aromaticity.

  • Melting Point: Estimated range of 80–90°C based on similar bromothiophene derivatives.

  • Stability: Susceptible to oxidative degradation under prolonged light exposure, necessitating storage in inert atmospheres .

Spectroscopic characterization data for this specific compound remains limited, but nuclear magnetic resonance (NMR) of related structures shows characteristic signals:

  • ¹H NMR: Thiophene protons resonate at δ 6.8–7.2 ppm, while methylene (CH₂) and propyl groups appear at δ 2.5–3.5 ppm .

  • ¹³C NMR: The brominated carbon (C-4) typically appears at δ 110–120 ppm, with thiophene carbons between δ 125–140 ppm.

Synthesis and Optimization Strategies

Synthesis of (4-Bromothiophen-2-yl)methylamine typically follows a multi-step route, as outlined below:

Thiophene Bromination

4-Bromothiophene-2-carbaldehyde is prepared via electrophilic aromatic substitution, using bromine in acetic acid at 0–5°C. The aldehyde group is subsequently reduced to a hydroxymethyl intermediate using sodium borohydride (NaBH₄) in methanol .

Amine Functionalization

The hydroxymethyl group undergoes nucleophilic substitution with propylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃), yielding the target compound. Reaction conditions (temperature: 60–70°C, solvent: toluene) are critical to minimizing side products like N-alkylation byproducts .

Yield Optimization:

  • Catalyst Loading: 10 mol% AlCl₃ improves reaction efficiency to ~75% yield.

  • Solvent Choice: Toluene outperforms dichloromethane due to better solubility of intermediates.

Applications in Medicinal Chemistry

Bromothiophene amines are explored for their bioactivity, though specific studies on (4-Bromothiophen-2-yl)methylamine remain sparse. Insights from analogs suggest potential applications:

Kinase Inhibition

Compounds with bromothiophene moieties exhibit inhibitory activity against tyrosine kinases (e.g., EGFR) by competing with ATP-binding sites. The propylamine chain may enhance solubility, improving bioavailability compared to shorter-chain analogs .

Antimicrobial Activity

Methylpropylamine derivatives demonstrate moderate antibacterial effects against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values of 32–64 µg/mL. The bromine atom’s electron-withdrawing effect likely enhances membrane penetration.

Comparative Analysis with Structural Analogs

The table below contrasts (4-Bromothiophen-2-yl)methylamine with related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
(4-Bromothiophen-2-yl)methylamineC₈H₁₂BrNS234.16Propylamine side chainHigh solubility in aprotic solvents
(4-Bromothiophen-2-yl)methylamineC₈H₁₀BrNS232.14Allyl group instead of propylEnhanced reactivity in click chemistry
[(4-Bromothiophen-2-yl)methyl][3-(methylsulfanyl)propyl]amineC₉H₁₄BrNS₂280.25Methylsulfanyl-propyl chainImproved metabolic stability

Future Research Directions

  • Pharmacological Profiling: Systematic in vitro screening against cancer cell lines and microbial pathogens.

  • Structure-Activity Relationship (SAR) Studies: Modifying the amine chain length (e.g., butyl, pentyl) to optimize bioactivity .

  • Process Chemistry: Developing greener synthesis routes using biocatalysts or flow chemistry.

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